molecular formula C27H26N4O6S B11441233 ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11441233
M. Wt: 534.6 g/mol
InChI Key: ZDUQQQNBUIZDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves a multi-step process. One of the key steps includes the formation of the tricyclic core through a tandem C–N and C–O bond formation reaction. This reaction typically employs triethylamine as a base and toluene as a solvent, conducted at room temperature to achieve good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or other oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use in drug discovery and development due to its unique structure and biological activity.

    Material Science: Application in the synthesis of novel materials with specific properties.

    Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.

    Industrial Chemistry: Use as a precursor or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is unique due to its specific tricyclic structure and the presence of multiple functional groups

Biological Activity

Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anticancer effects, and its mechanism of action.

Chemical Structure and Properties

The compound features a triazatricyclo framework with multiple functional groups that may influence its biological activity. The key structural components include:

  • Triazatricyclo core : Contributes to the compound's pharmacological properties.
  • Methoxyaniline moiety : Known for enhancing bioactivity through electron-donating effects.
  • Dioxo and thio groups : Potentially involved in redox reactions and interaction with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing triazole and thiophene moieties. This compound was evaluated for its ability to scavenge free radicals using the DPPH assay.

CompoundDPPH Scavenging Activity (%)Reference
Ethyl 6-[...]68.5 ± 2.1
Ascorbic Acid58.2

The results indicate that this compound exhibits a higher scavenging activity compared to ascorbic acid, suggesting significant antioxidant capabilities.

Anticancer Activity

The anticancer properties of this compound have also been investigated through various in vitro studies. A notable study demonstrated that derivatives of triazole exhibit cytotoxic effects on cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
HeLa (Cervical)12.5

These findings suggest that the compound may inhibit cancer cell proliferation effectively, with potential applications in cancer therapy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Radical Scavenging : The presence of electron-rich groups facilitates interactions with free radicals.
  • Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest in the G1 phase in various cancer cell lines.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

Several case studies have documented the efficacy of triazole derivatives similar to ethyl 6-[...] in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited a significant reduction in cell viability at concentrations above 10 µM.
  • In Vivo Models : Animal studies indicated reduced tumor growth rates when treated with triazole-containing compounds compared to controls.

Properties

Molecular Formula

C27H26N4O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C27H26N4O6S/c1-3-37-27(35)29-13-12-20-21(15-29)38-25-23(20)24(33)31(18-9-5-4-6-10-18)26(34)30(25)16-22(32)28-17-8-7-11-19(14-17)36-2/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,28,32)

InChI Key

ZDUQQQNBUIZDLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.